N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-11-10-25-18-19-12(2)16(17(23)21(11)18)20-15(22)9-6-13-4-7-14(24-3)8-5-13/h4-5,7-8,10H,6,9H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJJRTYVHGXMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CCC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Compound Overview
IUPAC Name : this compound
Molecular Formula : CHNOS
Molecular Weight : 320.38 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The thiazolopyrimidine core is formed through cyclization reactions involving appropriate precursors. The final product is obtained through amide bond formation with 4-methoxyphenylpropanamide derivatives.
Antimicrobial Properties
Recent studies have shown that compounds with similar thiazolopyrimidine structures exhibit significant antimicrobial activity. For instance, derivatives have been tested against various bacterial strains with promising results. In one study, thiazolopyrimidine derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Research indicates that thiazolopyrimidine derivatives can act as acetylcholinesterase (AChE) inhibitors and urease inhibitors. In particular, compounds with similar structures have shown IC values in the low micromolar range against these enzymes .
| Compound | Target Enzyme | IC (µM) |
|---|---|---|
| Compound A | AChE | 2.14 ± 0.003 |
| Compound B | Urease | 0.63 ± 0.001 |
Anticancer Activity
Thiazolopyrimidine derivatives have also been evaluated for anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Interaction : The compound may bind to active sites of enzymes such as AChE and urease, inhibiting their activity through competitive or non-competitive mechanisms.
- Receptor Modulation : It may interact with specific receptors involved in cellular signaling pathways, influencing processes like apoptosis and cell cycle regulation.
- Antioxidant Activity : Some thiazolopyrimidine derivatives exhibit antioxidant properties that could contribute to their overall biological efficacy.
Case Studies and Research Findings
- Study on Antibacterial Activity : A series of thiazolopyrimidine derivatives were synthesized and tested for antibacterial activity against various strains. The results indicated that modifications at the 4-position significantly enhanced activity against gram-positive bacteria .
- Evaluation of Enzyme Inhibition : Research demonstrated that certain derivatives exhibited strong inhibition against urease with IC values significantly lower than standard reference compounds .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications: Thiazolo[3,2-a]pyrimidine Derivatives
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide ()
- Structural Differences :
- Replaces the propanamide side chain with a carboxamide group.
- Substitutes 4-methoxyphenyl with a phenyl group on the carboxamide.
- Implications :
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Structural Differences :
- Bromophenyl substituent at position 5 introduces halogen-based electronic effects.
- Ethyl carboxylate ester replaces the amide functionality.
- Ester group improves solubility in non-polar solvents compared to amides .
Side-Chain Variations: Functional Group Diversity
Triazolo-Thiadiazinone Derivatives ()
- Example : 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (Compound 6)
- Structural Differences: Incorporates a triazolo-thiadiazinone moiety instead of a propanamide chain. Additional pyrrolo and phenyl groups increase molecular complexity.
- Triazolo-thiadiazinone may confer anti-inflammatory or antimicrobial activity, as seen in related heterocycles .
Ureido Derivatives ()
- Example : Ethyl 3-(3-(substituted phenyl)ureido)-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Structural Differences :
- Ureido group replaces the propanamide side chain.
- Dimethoxyphenyl substituent at position 3.
- Implications :
Physicochemical and Spectral Properties
Melting Points and Elemental Analysis
Spectroscopic Signatures
- Target Compound : Expected IR bands for amide (1650–1680 cm⁻¹) and methoxy (1250 cm⁻¹).
- Pyrimidine 13 () : ¹H NMR signals at 6.95 and 9.6 ppm for NH protons; ¹³C NMR confirms triazole and pyrimidine carbons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
